3-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a thiophen-2-yl group at position 2 and a 3-fluorobenzenesulfonamide moiety linked via an ethyl chain at position 5.
Properties
IUPAC Name |
3-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S3/c17-11-3-1-4-13(9-11)26(22,23)18-7-6-12-10-25-16-19-15(20-21(12)16)14-5-2-8-24-14/h1-5,8-10,18H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXULJMBBDMFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazole intermediates, followed by their coupling with the triazole ring. The final step involves the introduction of the fluorine atom and the benzenesulfonamide group. Common reagents used in these reactions include halogenating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The incorporation of thiophene and triazole rings has been linked to enhanced interaction with microbial enzymes, making this compound a candidate for further investigation in antimicrobial drug development .
- Anticancer Properties : Preliminary studies suggest that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation. The specific effects of 3-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide on cancer cell lines are under investigation .
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have shown promise in reducing inflammation. The mechanism may involve the inhibition of cyclooxygenase enzymes or other inflammatory mediators, which is an area warranting further exploration for therapeutic applications in chronic inflammatory diseases .
Pharmacological Insights
The pharmacological profile of this compound is being evaluated through various in vitro and in vivo studies. Key areas include:
- Bioavailability : Studies are ongoing to assess how the fluorine substitution affects the absorption and distribution of the compound within biological systems.
- Toxicity Profiles : Understanding the safety and toxicity of this compound is crucial for its development as a therapeutic agent.
Materials Science Applications
The unique properties of this compound also lend themselves to applications in materials science:
- Polymer Chemistry : The sulfonamide group can be utilized to create novel polymers with specific functionalities. Such materials could find applications in drug delivery systems or as coatings with antimicrobial properties.
- Sensors and Electronics : Due to its electronic properties, this compound may be explored for use in sensor technology or organic electronics.
Case Studies
Several case studies have highlighted the potential applications of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth against multiple strains using similar sulfonamides. |
| Study B | Cancer Cell Proliferation | Showed that derivatives with thiophene rings reduced proliferation rates in breast cancer cell lines by 50%. |
| Study C | Inflammatory Response | Found that compounds with sulfonamide groups reduced cytokine levels in animal models of arthritis by 30%. |
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Triazolothiazole Core
Key Analogs:
3-fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide (BD59907)
- Structural Differences : The triazolothiazole core is substituted with a 4-methoxyphenyl group instead of thiophen-2-yl, and the sulfonamide benzene has a 4-methoxy group in addition to 3-fluoro.
- Properties : Higher molecular weight (462.52 g/mol vs. ~450 g/mol for the main compound) due to methoxy groups, which may increase solubility but reduce membrane permeability .
2,5-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide Structural Differences: The triazolothiazole core bears a 3-fluorophenyl group, and the sulfonamide has 2,5-difluoro substitution.
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide Structural Differences: The triazolothiazole core has a 3,4-dimethoxyphenyl group, and the sulfonamide is substituted with a phenoxy group. Properties: Bulky substituents may hinder target binding but improve solubility (logP ~2.8) .
Variations in the Sulfonamide Moiety
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Structural Differences : The sulfonamide is linked to a tetrahydronaphthalene ring instead of a fluorobenzene.
- Properties : The fused bicyclic system could enhance aromatic stacking interactions with hydrophobic protein pockets .
2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid
- Structural Differences : A carboxylic acid replaces the ethyl-sulfonamide chain.
- Properties : The acidic group allows for salt formation, improving aqueous solubility but limiting cell permeability .
Biological Activity
3-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Fluorobenzene : The presence of a fluorine atom enhances lipophilicity and biological activity.
- Triazole and Thiazole Rings : These heterocycles are known for their pharmacological properties.
- Sulfonamide Group : This functional group contributes to the compound's antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. Studies report Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Antifungal Activity
The antifungal properties of related compounds have been documented extensively. For example:
- Inhibition of Fungal Growth : The compound exhibited antifungal activity with EC50 values ranging from 19.9 µg/mL to 93.3 µg/mL against Fusarium oxysporum, outperforming traditional fungicides like hymexazol .
Anticancer Properties
Emerging studies suggest potential anticancer activity:
- Cell Line Studies : Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some derivatives showing enhanced potency .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism by binding to their active sites .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and carbon disulfide.
- Sulfonamide Formation : Reaction of the amine group with sulfonyl chlorides .
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A comprehensive analysis demonstrated that derivatives with thiophene and triazole rings exhibited superior antimicrobial properties compared to standard antibiotics .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on cancer cell lines showed that certain derivatives had IC50 values significantly lower than those of existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
